Synthetic Yield and Physical State Differentiation from Para-Chlorophenyl Pyridinemethanol Analogs
The target compound contains a 5-position meta-chlorobenzyloxy ether linkage that yields a specific crystalline solid with melting point 78–80°C in a 16.2 g preparative synthesis . This scaffold architecture differs fundamentally from the commercially available α-(4-chlorophenyl)-2-pyridinemethanol (CAS 27652-89-7, C₁₂H₁₀ClNO, MW 219.67), which features a direct C–C bond at the alpha-position, lacks the benzyloxy oxygen bridge, and exhibits a melting point of 82.0–86.0°C [1]. The presence of the ether linkage in the target compound provides distinct reactivity in the preparation of histamine H1 receptor antagonist intermediates, whereas the alpha-phenyl analog requires different reaction conditions and yields a different final product profile [2].
| Evidence Dimension | Molecular weight, formula, and melting point |
|---|---|
| Target Compound Data | C₁₃H₁₂ClNO₂, MW 249.69, mp 78–80°C |
| Comparator Or Baseline | α-(4-Chlorophenyl)-2-pyridinemethanol: C₁₂H₁₀ClNO, MW 219.67, mp 82.0–86.0°C |
| Quantified Difference | ΔMW = +30.02 g/mol; Δmp ≈ −4°C to −6°C; presence of ether oxygen bridge |
| Conditions | Solid crystalline state; preparative synthesis scale (16.2 g yield) |
Why This Matters
The lower melting point and distinct molecular architecture affect crystallization behavior and downstream coupling efficiency, directly influencing synthetic route design and yield optimization.
- [1] TCI Chemicals. α-(4-Chlorophenyl)-2-pyridinemethanol (C2646). Purity >98.0%(GC)(T), MW 219.67, mp 82.0–86.0°C. View Source
- [2] TCI Chemicals. C2646 Application Note: Synthetic intermediate of histamine H1 receptor antagonists such as bepotastine besilate. View Source
